

Application Notes and Protocols for the Cryopreservation of Plasmodium falciparum Strains

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Compound of Interest

Compound Name: Antimalarial agent 26

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These application notes provide a comprehensive overview and detailed protocols for the successful cryopreservation and recovery of Plasmodium falciparum strains, a critical process for ensuring the long-term viability and availability of parasite stocks for research and drug development.

Introduction to P. falciparum Cryopreservation

The ability to successfully cryopreserve P. falciparum is fundamental for malaria research. It allows for the long-term storage of laboratory-adapted strains and clinical isolates, ensuring a consistent and reliable source of parasites for in vitro culture, drug sensitivity testing, and immunological studies.^[1] The process involves freezing the parasites in the presence of a cryoprotective agent (CPA) to minimize cellular damage caused by ice crystal formation and osmotic stress. The most critical factors for successful cryopreservation are the choice of cryoprotectant, the cooling and thawing rates, and the developmental stage of the parasites. For blood-stage parasites, the ring stage is the most robust for freezing.

Principles of Cryopreservation

Cryopreservation relies on the use of CPAs that penetrate the cell and reduce the freezing point of the intracellular water, thereby preventing the formation of large, damaging ice crystals.

Common CPAs for *P. falciparum* include glycerol and dimethyl sulfoxide (DMSO).[2][3][4] The addition and removal of these agents must be done carefully to avoid osmotic shock to the infected red blood cells. A gradual, stepwise process for both the addition of the CPA before freezing and its removal during thawing is crucial for maximizing parasite viability.

Data on Cryopreservation Methods

Quantitative comparisons of different cryopreservation methods for blood-stage *P. falciparum* are not extensively documented in single studies. However, the glycerol-based method described in the protocols below is widely accepted and has been used successfully for decades. For sporozoites, a comparative study has provided valuable quantitative data on the efficacy of different commercially available cryoprotectants.

Comparison of Cryoprotectants for *P. falciparum* Sporozoite Cryopreservation

Cryoprotectant Solution	Active Ingredients	Post-Thaw Viability/Infectivity	Reference
CryoStor CS2	2% DMSO	High (>90% motility)	[5]
Hestar 200	6% Hydroxyethyl Starch	Efficient for <i>P. vivax</i> , less so for <i>P. falciparum</i>	[5]
Voluven	6% Hydroxyethyl Starch	Low post-thaw infectivity	[6]
Hetastarch	6% Hydroxyethyl Starch	Low post-thaw infectivity	[6]
Glycerolyte	50-60% Glycerol	Not optimal for sporozoites	[5]

Table 1: Comparison of commercially available cryoprotectants for the cryopreservation of *P. falciparum* sporozoites. Data is based on gliding motility assays as a measure of viability.[5]

Experimental Protocols

Protocol 1: Cryopreservation of Blood-Stage *P. falciparum* (Glycerol-Sorbitol Method)

This protocol is the most widely used method for the cryopreservation of asexual and sexual stages of *P. falciparum* in red blood cells.

Materials:

- *P. falciparum* culture with a high percentage of ring-stage parasites (ideally >5% parasitemia).
- Cryopreservation Solution (28% glycerol, 3% sorbitol, 0.65% NaCl).
- Sterile cryovials.
- Centrifuge.
- Liquid nitrogen storage dewar or a -80°C freezer for long-term storage.

Method:

- Parasite Culture Preparation:
 - Select a culture with a high proportion of ring-stage parasites. If necessary, synchronize the culture using 5% D-sorbitol treatment prior to cryopreservation.^[7]
 - Centrifuge the culture at 800 x g for 5 minutes to pellet the infected red blood cells (iRBCs).
 - Carefully remove the supernatant.
- Addition of Cryopreservation Solution:
 - To the packed iRBCs, slowly add an equal volume of the cryopreservation solution drop by drop while gently mixing. This should be done at room temperature to allow for the gradual penetration of glycerol into the cells.
- Aliquoting and Freezing:

- Aliquot the iRBC-cryoprotectant mixture into sterile cryovials (typically 0.5 mL per vial).
- For optimal results, freeze the vials rapidly by plunging them directly into liquid nitrogen. Alternatively, they can be placed in a -80°C freezer.[8]
- Long-Term Storage:
 - For long-term viability, store the cryovials in the vapor phase of a liquid nitrogen dewar. Storage at -80°C is also possible for several months to years.[8]

Protocol 2: Thawing of Cryopreserved Blood-Stage *P. falciparum*

The thawing process is as critical as the freezing process. The cryoprotectant must be removed in a stepwise manner to prevent osmotic lysis of the red blood cells.

Materials:

- Cryovial of frozen *P. falciparum*.
- 37°C water bath.
- Sterile NaCl solutions of decreasing concentrations (e.g., 12%, 1.6%, and 0.9% NaCl). Some protocols use a two-step NaCl wash.[9]
- Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX or human serum).
- Centrifuge.

Method:

- Rapid Thawing:
 - Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.
- Stepwise Removal of Cryoprotectant:
 - Transfer the thawed cell suspension to a sterile centrifuge tube.

- Step 1: Slowly add an equal volume of 12% NaCl solution drop by drop while gently mixing. Incubate at room temperature for 5 minutes.
- Step 2: Centrifuge at 800 x g for 5 minutes and discard the supernatant.
- Step 3: Resuspend the pellet in 10 volumes of 1.6% NaCl solution. Centrifuge at 800 x g for 5 minutes and discard the supernatant.
- Step 4: Resuspend the pellet in 10 volumes of 0.9% NaCl solution (or complete culture medium). Centrifuge at 800 x g for 5 minutes and discard the supernatant.
- Re-establishment of Culture:
 - Resuspend the final cell pellet in complete culture medium to the desired hematocrit (typically 2-5%).
 - Place the culture flask in a 37°C incubator with the appropriate gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
 - Monitor the culture for parasite recovery and growth over the following days.

Protocol 3: Cryopreservation of *P. falciparum* Sporozoites

This protocol is adapted from studies showing high post-thaw viability of sporozoites.

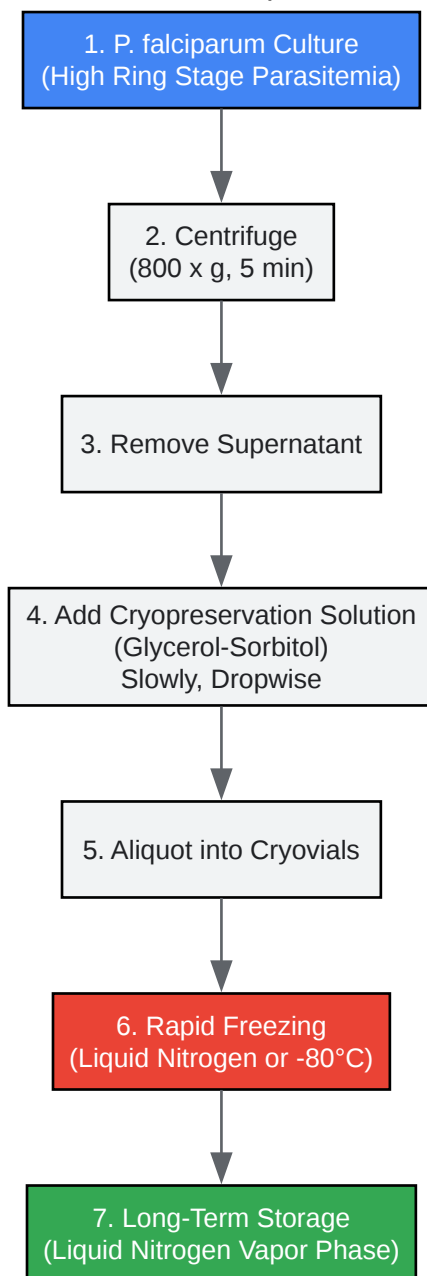
Materials:

- Freshly dissected *P. falciparum* sporozoites.
- CryoStor CS2 cryopreservation medium.
- Sterile cryovials.
- Controlled-rate freezer or a -80°C freezer with an isopropanol container (e.g., "Mr. Frosty").
- Liquid nitrogen storage dewar.

Method:

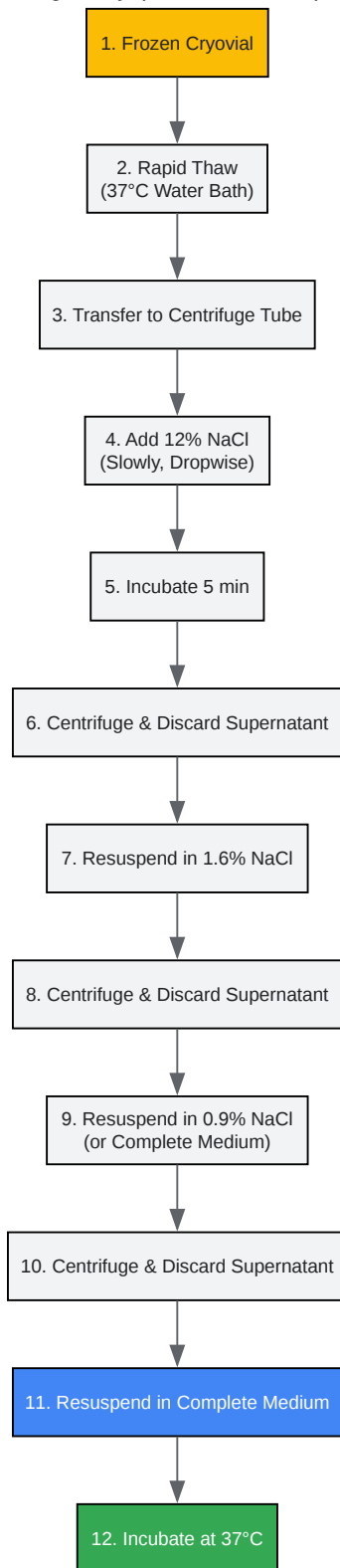
- **Sporozoite Preparation:**
 - Dissect salivary glands from infected mosquitoes and release sporozoites into a suitable buffer (e.g., RPMI 1640).
 - Determine the concentration of sporozoites.
- **Cryopreservation:**
 - Mix the sporozoite suspension with CryoStor CS2 at the recommended ratio (often 1:1).
 - Aliquot into cryovials.
 - Place the vials in a controlled-rate freezer or a freezing container at -80°C to achieve a cooling rate of approximately -1°C per minute.
 - After 24 hours at -80°C, transfer the vials to a liquid nitrogen dewar for long-term storage.
- **Thawing of Sporozoites:**
 - Rapidly thaw the cryovial in a 37°C water bath.
 - Immediately dilute the thawed sporozoites in an appropriate medium for their intended use (e.g., for in vitro hepatocyte infection or in vivo injection).

Visualized Workflows

Cryopreservation of *P. falciparum* Blood Stages

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Caption: Workflow for the cryopreservation of *P. falciparum* blood stages.

Thawing of Cryopreserved *P. falciparum*[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for thawing cryopreserved *P. falciparum*.

Troubleshooting

- Low Parasite Recovery:
 - Ensure the pre-freeze culture has a high percentage of ring-stage parasites.
 - Verify the correct preparation and slow addition of the cryopreservation solution.
 - Ensure the thawing and removal of the cryoprotectant are performed slowly and stepwise to prevent osmotic lysis.
 - Check the viability of the red blood cells used for post-thaw culture.
- Hemolysis:
 - This is often due to osmotic shock. Ensure the dropwise addition of cryoprotectant and the stepwise removal during thawing are performed correctly.

Conclusion

Successful cryopreservation of *P. falciparum* is an essential technique in malaria research. Adherence to established protocols for both freezing and thawing is critical for maintaining parasite viability and ensuring the reproducibility of experimental results. The methods outlined in these application notes provide a reliable foundation for the long-term storage and subsequent use of valuable parasite strains.

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